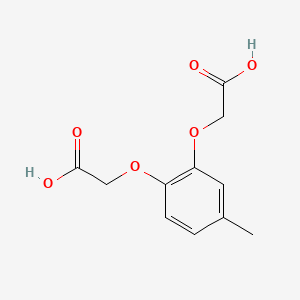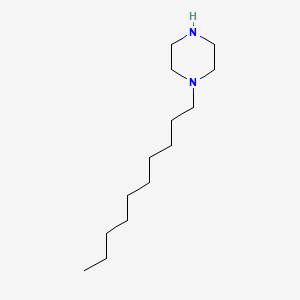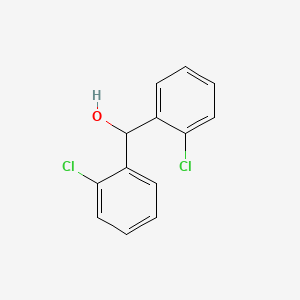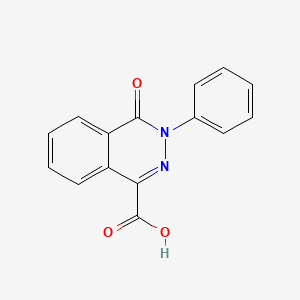
3-(3-Chloro-5-fluorobenzoyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(3-Chloro-5-fluorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6ClFOS . It belongs to the class of organic compounds known as aryl chlorides and fluorinated building blocks .
Synthesis Analysis
The synthesis of thiophene derivatives like “3-(3-Chloro-5-fluorobenzoyl)thiophene” often involves reactions such as the Gewald Reaction and Paal-Knorr Thiophene Synthesis . These methods involve the coupling of aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-5-fluorobenzoyl)thiophene” consists of a thiophene ring attached to a benzoyl group that is substituted with chlorine and fluorine atoms . The exact 2D or 3D structure is not specified in the sources .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
- The synthesis and characterization of novel benzo[c]thiophenes, including derivatives similar to 3-(3-Chloro-5-fluorobenzoyl)thiophene, have been reported. These compounds have been synthesized using classical routes from substituted phthalic acid or anhydride and characterized by spectroscopic methods. Such derivatives are of interest due to their potential applications in transparent conducting polymers, with variations in substituents affecting their electrochemical and optical properties (King & Higgins, 1995).
Applications in Electronics and Material Science
- The electropolymerization of substituted benzo[c]thiophenes can yield polybenzo[c]thiophenes as adherent films with electrochromic properties, useful for applications in electronic devices. The introduction of electron-withdrawing groups, similar to those in 3-(3-Chloro-5-fluorobenzoyl)thiophene, can influence the electronic properties of these polymers, suggesting their use in solar cells and organic electronics (King & Higgins, 1995).
Medicinal Chemistry and Pharmacology
- Research on the synthesis of thiophene derivatives has explored their potential as antibacterial and antifungal agents. This includes the development of 3-halobenzo[b]thiophene derivatives, which have shown promising antimicrobial activities against various pathogens. Such studies indicate the potential for thiophene derivatives, including those related to 3-(3-Chloro-5-fluorobenzoyl)thiophene, to serve as scaffolds for new antimicrobial agents (Masih et al., 2021).
Advanced Materials and Chemical Synthesis
- Thiophene-containing polymers have been investigated for their high molecular weight and stability under typical polymerization conditions. These materials show promise in applications requiring high-performance polymers with specific thermal and electronic properties, underscoring the potential utility of thiophene derivatives in advanced material science (DeSimone et al., 1992).
Safety And Hazards
The safety data sheet for “3-(3-Chloro-5-fluorobenzoyl)thiophene” provides several precautionary statements. It advises against handling until all safety precautions have been read and understood . It also recommends keeping away from heat, sparks, open flames, hot surfaces, and avoiding contact with air and water .
Propiedades
IUPAC Name |
(3-chloro-5-fluorophenyl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMFLFKQAWPSAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641852 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-5-fluorobenzoyl)thiophene | |
CAS RN |
898771-44-3 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

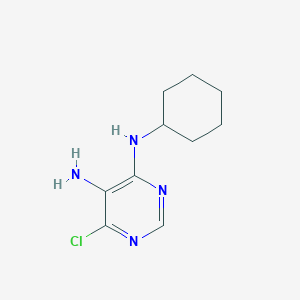
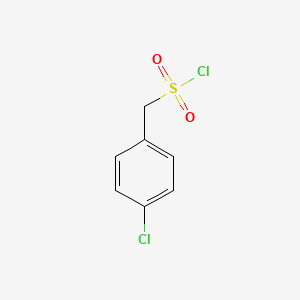
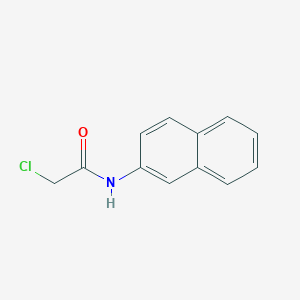
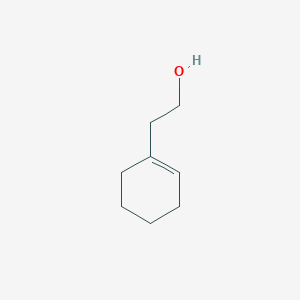
![2-({1-[(Carboxymethyl)thio]cyclohexyl}thio)acetic acid](/img/structure/B1346241.png)
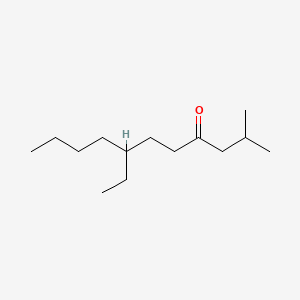
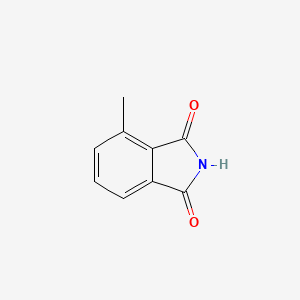
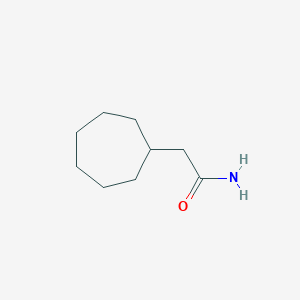
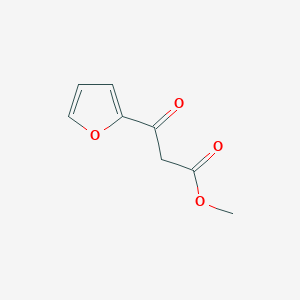
![2-Methyl-3-[4-(2-methylbutan-2-yl)phenyl]propanal](/img/structure/B1346255.png)
